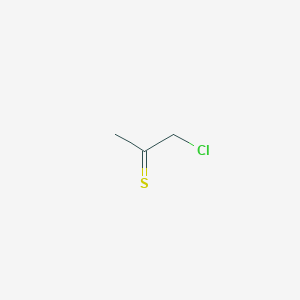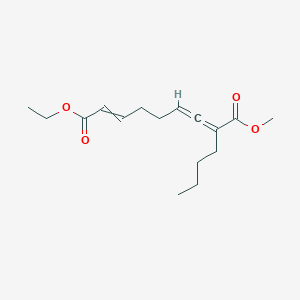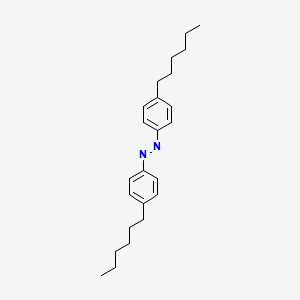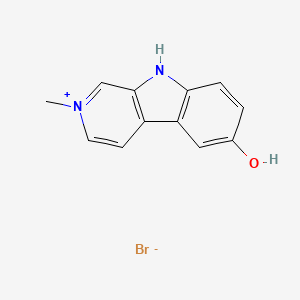![molecular formula C15H38OSi4 B14275139 6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal CAS No. 141422-89-1](/img/structure/B14275139.png)
6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal is a unique organosilicon compound characterized by its complex structure, which includes multiple silicon atoms and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal typically involves the use of organosilicon reagents and specific reaction conditions. One common method includes the free-radical bromination of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane using bromobutane and 2,2’-azobis(2-methylpropionitrile) as a radical initiator at 333 K . The reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydrosilanes or other reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes, such as tris(trimethylsilyl)silane, are often used as reducing agents.
Substitution: Reagents like halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products have diverse applications in materials science and organic synthesis.
Aplicaciones Científicas De Investigación
6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal involves its interaction with various molecular targets. The compound’s silicon atoms and trimethylsilyl groups play a crucial role in its reactivity and stability. It can form stable complexes with transition metals and main group elements, facilitating various chemical transformations . The pathways involved in its reactions include radical mechanisms and nucleophilic substitutions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: This compound is similar in structure and is used as a radical reducing agent.
1,1,1,3,3,3-Hexamethyldisilazane: Another related compound used in silylation reactions.
Tris(trimethylsilyl)silanol: Known for its use in trifluoromethylation reactions.
Uniqueness
6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal stands out due to its unique combination of silicon atoms and trimethylsilyl groups, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
141422-89-1 |
|---|---|
Fórmula molecular |
C15H38OSi4 |
Peso molecular |
346.80 g/mol |
Nombre IUPAC |
6-tris(trimethylsilyl)silylhexanal |
InChI |
InChI=1S/C15H38OSi4/c1-17(2,3)20(18(4,5)6,19(7,8)9)15-13-11-10-12-14-16/h14H,10-13,15H2,1-9H3 |
Clave InChI |
AMINYEDLQRDKQT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](CCCCCC=O)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)

![4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid](/img/structure/B14275126.png)
![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-(4-Methylphenyl)thieno[2,3-c]furan](/img/structure/B14275138.png)
![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)
